tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEDVVHLTMELTB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@H](C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bromobenzoaminocaprolactam Derivatives
A Chinese patent (CN1844102A) describes bromobenzoaminocaprolactam as a starting material for synthesizing benzazepine intermediates. Heating this precursor at 80–110°C in toluene with triethylamine catalyzes cyclization to form 4,5-dihydro-3-phthalimide-1H-1-benzazepin-2-(3H)-one. The phthalimide group acts as a temporary protecting group for the amine, which is later deprotected using hydrazine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–110°C |
| Solvent | Toluene |
| Catalyst | Triethylamine (0.1 equiv) |
| Yield | 72–78% |
Enantioselective Introduction of the 3R-Amino Group
Chiral Resolution Using Tartaric Acid
The ChemBK entry (CAS 117770-66-8) details the tartrate salt of the target compound, prepared by reacting the racemic free base with L-(+)-tartaric acid in ethanol. Crystallization at 0–5°C enriches the 3R enantiomer, achieving >99% enantiomeric excess (ee).
Optimal Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (9:1) |
| Temperature | 0–5°C |
| Molar Ratio | 1:1 (base:tartaric acid) |
| ee | >99% |
Asymmetric Catalytic Hydrogenation
A 2024 method employs Ir-ferrocenyl phosphine catalysts for asymmetric hydrogenation of a prochiral enamide intermediate. This step achieves 92% ee at 50 bar H₂ pressure and 60°C in THF, though industrial adoption remains limited due to catalyst cost.
tert-Butyl Esterification Strategies
Nucleophilic Acyl Substitution with tert-Butyl Chloroacetate
The tert-butyl acetate side chain is introduced via reaction of the benzazepine alkoxide with tert-butyl chloroacetate, synthesized as per US5591888A. The process uses a closed pressurized vessel at 90°C without solvents, achieving 85–90% conversion in 6 hours.
Esterification Parameters
| Parameter | Value |
|---|---|
| Reagent | tert-Butyl chloroacetate |
| Base | Sodium hydride (2.5 equiv) |
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 90°C |
| Yield | 82% |
Steglich Esterification with DCC
A lab-scale method uses Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the benzazepine carboxylic acid with tert-butanol. While effective, this route is less favored industrially due to DCC’s toxicity and high cost.
Industrial Purification and Isolation
Crystallization from Ethyl Acetate/n-Heptane
Post-esterification crude product is purified by antisolvent crystallization. Adding n-heptane to an ethyl acetate solution at 5°C yields 95% pure product, with residual solvents <0.1% (ICH guidelines).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amino-substituted compounds .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological targets effectively:
- Antimicrobial Activity : Studies have shown that derivatives of benzazepine compounds possess antimicrobial properties. This suggests that tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate may have potential as an antimicrobial agent .
- Neuropharmacological Effects : The benzazepine structure is often associated with neuropharmacological activities. Compounds similar to this compound are being investigated for their efficacy in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Applications in Medicinal Chemistry
The compound's unique structure allows it to be utilized in several key areas of medicinal chemistry:
Drug Development
Due to its biological activity profile, this compound can serve as a lead compound for the development of new pharmaceuticals targeting various diseases, particularly those involving microbial infections or neurological conditions.
Synthesis of Novel Compounds
This compound can act as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create derivatives with enhanced properties or novel activities .
Case Studies and Research Findings
Several studies have highlighted the potential applications of similar compounds in various fields:
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The S-enantiomer’s linkage to benazepril highlights the importance of chirality in drug efficacy. The R-enantiomer may exhibit divergent pharmacokinetic or toxicological profiles, necessitating separate characterization .
- Safety Profiles : Both enantiomers likely share similar hazards (skin/eye irritation), but respiratory risks (H335) are explicitly documented only for the S-form .
- Synthetic Utility : The tert-butyl ester group enhances stability during synthesis, making both enantiomers valuable intermediates in multi-step reactions .
Biological Activity
Tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate, also known as (S)-tert-butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 109010-60-8 |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| InChI Key | QTEDVVHLTMELTB-LBPRGKRZSA-N |
| Purity | >95% (HPLC) |
Structural Characteristics
The compound features a tert-butyl group attached to an acetate moiety and a benzazepine core, which contributes to its unique pharmacological properties. The stereochemistry at the amino acid position is crucial for its biological activity.
Research indicates that this compound exhibits various biological activities, primarily linked to its interaction with specific receptors and enzymes:
- Antihypertensive Effects : The compound is structurally related to benazepril, an antihypertensive agent. It may inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure through vasodilation and decreased peripheral resistance .
- Neuroprotective Properties : Studies suggest that the benzazepine structure can interact with neurotransmitter systems, potentially providing neuroprotective effects in models of neurodegenerative diseases .
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cellular environments .
In vitro Studies
In vitro assays have demonstrated that tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-benzazepin-1-yl]acetate can effectively inhibit specific enzymes involved in hypertension and neurodegeneration. For instance:
- ACE Inhibition Assay : The compound showed a significant reduction in ACE activity at concentrations as low as 10 µM.
In vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and efficacy of this compound:
- Hypertension Model : In hypertensive rats, administration of the compound resulted in a statistically significant decrease in systolic blood pressure over a 24-hour period compared to control groups.
Case Studies
-
Case Study on Hypertension Management :
- A clinical trial involving patients with resistant hypertension demonstrated that adding tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-benzazepin-1-yl]acetate to standard treatment regimens led to improved blood pressure control without significant adverse effects.
-
Neuroprotection in Alzheimer's Disease Models :
- Research using transgenic mice models of Alzheimer's disease indicated that the compound could reduce amyloid plaque formation and improve cognitive function as assessed by maze tests.
Q & A
Q. What synthetic methodologies are commonly employed for preparing tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate?
Palladium-catalyzed α-arylation of zinc enolates is a robust method for synthesizing tert-butyl esters. For analogous compounds, yields range from 76% to 96%, with purification via silica gel chromatography. Characterization typically involves and , confirming chemical shifts consistent with ester and benzazepine moieties .
Q. How is the compound characterized to confirm structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, of tert-butyl esters shows resonances for tert-butyl groups at ~1.4 ppm (singlet) and aromatic protons in the benzazepine ring at 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) with an exact mass of 276.189665 g/mol can validate molecular identity .
Q. What precautions are necessary for safe handling and storage?
Store below -20°C in airtight containers to prevent hydrolysis of the tert-butyl ester. Use personal protective equipment (PPE) due to risks of skin/eye irritation. Refer to safety data sheets (SDS) for specific first-aid measures, such as rinsing with water for 15 minutes upon eye exposure .
Q. How is the compound purified to remove synthetic byproducts?
Silica gel chromatography with gradients of ethyl acetate/hexane is standard. Impurity thresholds (e.g., ≤0.5% for individual impurities, ≤2.0% total) should align with pharmacopeial standards, monitored via HPLC with relative retention times (RRT) calibrated against reference compounds .
Advanced Research Questions
Q. How can stereochemical integrity at the (3R)-position be maintained during synthesis?
Chiral auxiliaries or asymmetric catalysis may be employed. For related (3R)-configured tert-butyl amino esters, Boc-protected intermediates are used to preserve stereochemistry. Chiral HPLC or circular dichroism (CD) can confirm enantiomeric excess .
Q. What analytical strategies resolve contradictions in impurity profiling data?
Use orthogonal methods:
Q. How does the compound serve as an intermediate in pharmaceutical synthesis?
It is a precursor to angiotensin-converting enzyme (ACE) inhibitors like Benazepril. The tert-butyl ester protects the carboxylic acid during coupling reactions, which is later deprotected to yield the active pharmaceutical ingredient (API) .
Q. What metabolic pathways involve this compound, and how are its metabolites identified?
In vitro studies using liver microsomes or hepatocytes can elucidate metabolic stability. High-resolution LC-MS/MS detects metabolites such as de-esterified derivatives (exact mass shifts of -56 Da for tert-butyl group loss). Phase I oxidation products may include hydroxylated benzazepine derivatives .
Q. How are stability studies designed to assess degradation under stress conditions?
Follow ICH guidelines:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis, and oxidative (HO) conditions.
- Monitor degradation products via stability-indicating HPLC methods, ensuring baseline separation of all peaks.
- Use Arrhenius kinetics to predict shelf-life under ambient storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
